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Compound of Interest

Compound Name: 2-Chloroacetophenone

cat. No.: 83430129

An In-depth Technical Guide on the Stability and Reactivity of 2-Chloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloroacetophenone, also known as phenacyl chloride or by the military designation CN, is
a versatile and highly reactive a-haloketone. Its chemical structure, featuring both a reactive a-
carbon and an electrophilic carbonyl group, makes it a valuable intermediate in a wide range of
organic syntheses, particularly in the development of pharmaceuticals and nitrogen-containing
heterocyclic compounds.[1][2][3][4] However, the same properties that make it synthetically
useful also contribute to its hazardous nature as a potent lachrymator and irritant.[5][6][7][8][9]
This guide provides a comprehensive analysis of the stability and reactivity of 2-
chloroacetophenone, offering field-proven insights into its handling, reaction mechanisms,
and synthetic applications to enable researchers to utilize this reagent both safely and
effectively.

Introduction and Physicochemical Profile

2-Chloroacetophenone is a white to grey crystalline solid at room temperature, often with a
floral-like odor at very low concentrations that becomes sharp and irritating at higher levels.[6]
[10] Its structure is foundational to its chemistry: the electron-withdrawing carbonyl group
activates the adjacent carbon-chlorine bond, making the chlorine an excellent leaving group in
nucleophilic substitution reactions.
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Key Structural Features:

o a-Haloketone: The chlorine atom is on the carbon alpha to the carbonyl group.

o Electrophilic Centers: Both the carbonyl carbon and the a-carbon are susceptible to
nucleophilic attack.

e Enolizable Protons: The a-protons are acidic and can be removed by a base, leading to
enolate formation and subsequent rearrangements.

Table 1: Physicochemical Properties of 2-Chloroacetophenone

Property Value References
CAS Number 532-27-4 [10]
Molecular Formula CsH-CIO [10]
Molecular Weight 154.60 g/mol [10]
Appearance White to grey crystalline solid [61[7]

Melting Point 52-56 °C [10][11]
Boiling Point 244-245 °C [10][11]
Flash Point 118 °C [10][11]

Insoluble in water; soluble in

Solubility organic solvents like [6][12]
chloroform.
Vapor Pressure 0.0054 mm Hg @ 20 °C [10]

Chemical Stability and Degradation Pathways

Understanding the stability of 2-chloroacetophenone is paramount for its safe storage and
effective use in reactions. It is generally stable under normal temperatures and pressures but is
sensitive to several environmental factors.[10]

Thermal Stability
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2-Chloroacetophenone is stable upon heating to a certain point but will decompose at
elevated temperatures. Studies have shown it undergoes sublimation at approximately 167 °C
and begins to decompose around 229 °C. Thermal decomposition can release toxic and
corrosive fumes, including hydrogen chloride, carbon monoxide, and carbon dioxide.[10][13]
[14] In the context of its use as a riot control agent, it is typically dispersed via a pyrotechnic
mixture that heats the compound to form an aerosol.[6]

Hydrolytic Stability

The compound is moisture-sensitive.[10][11] It reacts slowly with water or steam, undergoing
hydrolysis to form hydroxyacetophenone and hydrochloric acid.[6][15] This reactivity
necessitates storage in tightly sealed containers in a dry environment to prevent degradation
and the corrosive effects of the resulting HCI.[10][13]

Incompatible Materials and Conditions

Several classes of chemicals are incompatible with 2-chloroacetophenone and can lead to
hazardous reactions:

Strong Bases: React violently and can initiate rapid decomposition or hazardous
polymerization.[10][13]

Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[10][13][14]

Metals: Slowly corrodes metals, potentially evolving flammable hydrogen gas.[6][14]

Moisture and Excess Heat: Should be avoided to prevent degradation and uncontrolled
reactions.[10]

Core Reactivity Profile: A Synthetic Chemist's
Perspective

The reactivity of 2-chloroacetophenone is rich and varied, making it a cornerstone
intermediate. Its reactions are primarily dictated by the two electrophilic sites.

Nucleophilic Substitution at the a-Carbon (SN2)
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This is the most common and synthetically valuable reaction pathway. The a-carbon is highly
electrophilic, readily undergoing SN2 reactions with a wide range of soft and hard nucleophiles.

o Mechanism Rationale: The adjacent carbonyl group stabilizes the SN2 transition state,
accelerating the reaction. This allows for the efficient formation of new carbon-heteroatom or
carbon-carbon bonds.

e Common Nucleophiles:

o Amines (Primary & Secondary): React to form a-aminoketones, which are precursors to
many pharmacologically active molecules, including substituted cathinones.[16]

o Thiourea: A classic reaction for the synthesis of 2-aminothiazole heterocycles.

o Azide lons (e.g., from Sodium Azide): Forms a-azido ketones, versatile intermediates that
can be reduced to primary amines or used in click chemistry.[16]

o Hydroxide/Alkoxides: Yield a-hydroxy or a-alkoxy ketones, respectively.

Fig. 1: Generalized Sp2 reaction at the a-carbon.

Base-Induced Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, a-haloketones with at least one o'-proton
undergo the Favorskii rearrangement.[17][18] This powerful reaction transforms the ketone into
a carboxylic acid derivative (acid, ester, or amide depending on the base/nucleophile used).[19]
[20][21]

e Mechanism Rationale: The reaction proceeds through a strained cyclopropanone
intermediate.[20][21] The base first deprotonates the a'-carbon to form an enolate. This
enolate then undergoes intramolecular SN2 to displace the chloride, forming the
cyclopropanone. Nucleophilic attack on the carbonyl carbon of this intermediate opens the
ring to form the most stable carbanion, which is then protonated to yield the final product.[18]
For cyclic a-haloketones, this results in a synthetically useful ring contraction.[17][21]

Fig. 2: Key stages of the Favorskii rearrangement.

The Willgerodt-Kindler Reaction
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This fascinating reaction transforms an aryl alkyl ketone into a terminal amide or thioamide,
effectively migrating the carbonyl functionality to the end of the alkyl chain and oxidizing it.[22]
The Kindler modification, which is more common, uses elemental sulfur and a secondary amine
(like morpholine).[23][24][25]

e Mechanism Rationale: The reaction is thought to begin with the formation of an enamine
from the ketone and the amine.[22][24] This enamine then reacts with sulfur. The subsequent
rearrangement involves a complex cascade, ultimately leading to the thioamide product,
which can be hydrolyzed to the corresponding amide or carboxylic acid.[24]

2-Chloroacetophenone

| Heat
Intermediate Thioamide

H30+
@, Morpholine)Elemental Sulfur (S8) B T o
Carboxylic Acid

Click to download full resolution via product page
Fig. 3: Workflow of the Willgerodt-Kindler reaction.

Selective Reduction

The carbonyl group can be selectively reduced without disturbing the a-chloro substituent using
mild reducing agents.

» Protocol Rationale: Sodium borohydride (NaBHa4) is a common choice for this transformation.
[26] It is a mild hydride donor that selectively attacks the electrophilic carbonyl carbon,
leaving the C-ClI bond intact. The reaction is typically run in an alcoholic solvent like ethanol
at room temperature.

Experimental Protocol: Selective Reduction to 1-(2-chlorophenyl)ethanol

e Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-
chloroacetophenone (1 equivalent) in dry ethanol under an inert atmosphere (e.g., nitrogen
or argon).
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e Cooling: Cool the solution to 0 °C using an ice bath.

» Addition: Slowly add sodium borohydride (NaBHa4, 1.5 equivalents) portion-wise to the stirred
solution, maintaining the temperature below 5 °C. Causality Note: Slow addition is crucial to
control the exothermic reaction and prevent side reactions.

» Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at
room temperature overnight. Monitor the reaction progress using Thin Layer
Chromatography (TLC).

e Quenching: Once the starting material is consumed, carefully quench the reaction by slowly
adding 10 mL of water.

o Workup: Concentrate the solution under reduced pressure to remove the ethanol. Extract the
agueous mixture with dichloromethane (3 x 15 mL). Combine the organic layers, wash with
brine, and dry over anhydrous sodium sulfate (Na2S0Oa).

« |solation: Remove the solvent under reduced pressure to yield the crude 1-(2-
chlorophenyl)ethanol, which can be further purified by column chromatography if necessary.
[26]

Safe Handling and Storage

Due to its potent lachrymatory and irritant properties, strict adherence to safety protocols is
non-negotiable.[5][7][9]

Protocol: Safe Handling of Solid 2-Chloroacetophenone

» Engineering Controls: All manipulations must be performed inside a certified chemical fume
hood to prevent inhalation of dust or vapors.[10] Ensure an eyewash station and safety
shower are immediately accessible.[13]

o Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical splash goggles and a face shield.[13]

o Hand Protection: Use chemically resistant gloves (e.g., butyl rubber).[11]
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o Body Protection: Wear a lab coat or chemical apron.[11]

o Respiratory Protection: For situations with potential for high exposure, a NIOSH-approved
full-facepiece respirator with appropriate cartridges is required.[11]

o Dispensing: Use non-sparking tools for handling the solid.[13][14] Avoid generating dust. If
spills occur, clean them up immediately by sweeping the material into a suitable container for
disposal; do not add water to the container.[10]

o Decontamination: Thoroughly wash hands and any exposed skin with soap and water after
handling.[13] Contaminated clothing should be removed and laundered before reuse.[10]

Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible
substances.[10][13] Keep containers tightly closed and protected from moisture.[10] Do not
store in metal containers due to slow corrosion.[10][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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